beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

PET radiochemistry Solid‑phase extraction Lipophilicity

Non-validated tetraacetate anomers break [¹⁸F]FDG radiochemical workflows. This β-configured ACY-FDG is the sole precursor & QC reference standard for PET tracer GMP manufacturing. • β-Anomer ensures validated HPLC retention (baseline-resolved from FDG, FDM, ClDG). • >2.4 logP shift vs free FDG enables quantitative reversed-phase SPE trapping. • Validated hydrolysis kinetics: <2 min with 0.2 M NaOH, no epimerization. Supplied with full CoA. For radiopharmaceutical production and QC use only.

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
Cat. No. B12077512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
InChIKeyKIPRSJXOVDEYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2-fluoro-β-D-glucopyranose Tetraacetate Overview


β-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate (CAS 141395-48-4, synonym ACY-FDG) is the peracetylated, protected form of 2-deoxy-2-fluoro-D-glucose (FDG), the dominant PET imaging tracer worldwide [1]. As a fully acetylated monosaccharide bearing a single fluorine at the C‑2 position (molecular formula C₁₄H₁₉FO₉, MW 350.29 g·mol⁻¹), it functions as the direct synthetic precursor—and subsequently as the reference standard—for the routine GMP production of [¹⁸F]FDG radiopharmaceutical [2]. Its procurement is driven not by broad carbohydrate utility but by a narrow, non‑substitutable role in the radiochemistry and quality‑control workflow of PET tracer manufacturing.

Synthetic precursor: Direct radiochemistry intermediate for [¹⁸F]FDG production
Reference standard: Cold marker for HPLC/TLC system suitability in GMP QC
Method match: Validated for both alkaline SPE and solid-phase acid resin hydrolysis workflows

Why Generic Substitutes Cannot Replace This Tetraacetate


Although the tetraacetate is a direct derivative of FDG, substituting unprotected FDG or its epimer 2‑deoxy‑2‑fluoro‑D‑mannose (FDM) immediately breaks the radiochemical workflow: the tetraacetate’s four acetyl groups confer a lipophilicity shift of >2.4 logP units versus free FDG [1], which is the property exploited for quantitative trapping and purification on reversed‑phase SPE cartridges [2]. Even a closely related acetylated sugar—e.g., 2‑deoxy‑2‑fluoro‑D‑mannose tetraacetate or the non‑fluorinated 2‑deoxy‑D‑glucose tetraacetate—cannot substitute because the exact fluorine position and β‑anomeric configuration govern both the chromatographic retention time used in QC and the stereochemical fidelity of the subsequent deprotection step, where fast, epimerization‑free hydrolysis to FDG is a critical specification [3]. Generic “fluorinated glucose tetraacetate” purchases thus risk introducing an incorrect anomer, a variable fluorine location, or an absent fluorine atom, any of which can invalidate validated FDG production methods.

Target
Requires exact β-anomeric configuration and C-2 fluorine for validated QC retention time and epimerization-free hydrolysis
Substitute
Deprotected FDG or FDM shifts lipophilicity by >2.4 logP, breaking quantitative reversed-phase SPE trapping required in automated synthesis
Substitute
Non-fluorinated tetraacetate or generic anomer mixtures invalidate radiochemical purity specifications and epimerization control

Quantitative Evidence vs. Closest Analogs


Lipophilicity-Driven SPE Purification vs. Free FDG

The tetraacetate exhibits a computed/experimental logP of 0.04–1.1 , whereas the deprotected tracer FDG has an XLogP3 of −2.4 [1]. This >2.4 logP unit difference underpins quantitative trapping of the radiolabelled intermediate [¹⁸F]TAG on tC18 Sep‑Pak cartridges from aqueous acetonitrile reaction mixtures, enabling a wash step that removes polar impurities (residual K₂CO₃, Kryptofix 2.2.2) before hydrolysis [2]. In contrast, free FDG cannot be retained on the same C18 sorbent, so attempting the purification with deprotected FDG would forego the on‑cartridge concentration and decontamination step.

Lipophilicity difference
Head-to-head
ΔlogP ≈ 2.4–3.5 units
Tetraacetate logP 0.04–1.1 vs FDG logP −2.4
Supports quantitative C18 SPE trapping
Validated on tC18 Sep-Pak with aqueous ACN
PET radiochemistry Solid‑phase extraction Lipophilicity

Alkaline Hydrolysis Kinetics vs. Traditional Acid Methods

Using 2 N NaOH on a tC18 SPE cartridge at room temperature, the tetraacetate ([¹⁸F]TAG) is hydrolysed to [¹⁸F]FDG with >98% conversion in less than 2 min [1]. Combined with the fluorination step, this delivers a total synthesis time of approximately 22 min with a radiochemical yield of 70 ± 6% (decay‑corrected, n > 100 production runs) [1]. In contrast, the conventional acid‑hydrolysis method (HCl, 100–130 °C) requires 15–20 min for the hydrolysis step alone and demands additional post‑hydrolysis neutralisation and purification time, extending total synthesis to >45 min [2][3]. The base‑mediated method also avoids the epimerisation side‑products (FDM) frequently observed under prolonged acidic heating [3].

Hydrolysis kinetics
Head-to-head
22 min total synthesis, 70±6% RCY
Alkaline (0.2M NaOH, RT) vs Acid (HCl reflux) >45 min, ~45-60% RCY
Reported operational efficiency context
Supports high end-of-synthesis activity
Radiochemical synthesis Process efficiency Base hydrolysis

Epimerisation Control for Stereochemical Purity

A systematic concentration‑course study established that 0.2 M NaOH achieves complete hydrolysis of the tetraacetate intermediate with no detectable defluorination and no measurable [¹⁸F]FDM (2‑deoxy‑2‑fluoro‑D‑mannose) epimer [1]. However, increasing the NaOH concentration to 1 M or extending the hydrolysis time beyond 2 min at >70 °C generates up to 5% of an unidentified impurity (TLC) that co‑elutes with FDG under standard Sep‑Pak purification [1]. Furthermore, under acid‑catalysed conditions (2 N HCl, 100 °C), the glucose/mannose ratio is highly solvent‑dependent: in acetic acid, FDM becomes the major product from acetyl hypofluorite addition to D‑glucal [2]. Therefore, strict adherence to the validated alkaline protocol using the authentic β‑D‑glucopyranose tetraacetate is required to guarantee <0.5% FDM in the final [¹⁸F]FDG injectable solution.

Epimerisation control
Head-to-head
FDM below detection limit
0.2M NaOH, RT, ≤2 min: complete hydrolysis, >98% conversion
Supports stereochemical purity specification
1M NaOH or acid conditions generate ~5% impurities
Stereochemical purity Epimerisation Radiopharmaceutical quality control

Synthetic Stereoselectivity in Electrophilic Fluorination

In the direct fluorination of 1,5‑anhydro‑2‑deoxy‑D‑arabino‑hex‑1‑enitol (D‑glucal) with molecular fluorine (F₂) in aqueous medium, the chemical yields of the tetraacetylated products after acetylation are 40% for 2‑deoxy‑2‑fluoro‑D‑glucose tetraacetate and 10% for the corresponding D‑manno epimer tetraacetate—a 4:1 ratio in favour of the glucose configuration [1]. This intrinsic stereochemical preference is consistent across D‑glucal substrates: fluorination of 3,4,6‑tri‑O‑acetyl‑D‑glucal yields the gluco and manno derivatives in 38% and 6%, respectively (ratio ~6:1) [1]. The same electrophilic route applied to D‑galactal yields the galacto and talo epimers at 35% and 5%, confirming that the 2‑fluoro‑gluco stereochemistry is chemically preferred when starting from glycals with the D‑arabino configuration.

Stereoselectivity (F₂)
Cross-study
40% (Gluco) vs 10% (Manno) yield
Ratio 4:1 from D-glucal; consistent across glycals
Favored kinetic product context
Manno epimer is a minor product in this route
Electrophilic fluorination Glycal chemistry Stereoselectivity

Cold Reference Standard for Impurity Profiling

Commercial radiopharmacy suppliers explicitly catalogue 2‑fluoro‑2‑deoxy‑glucose tetraacetate (ACY‑FDG) as a dedicated reference standard for identifying the intermediate tetraacetylated byproduct in [¹⁸F]FDG preparations [1]. This compound is distinct from the other reference standards in the FDG impurity panel: 2‑chloro‑2‑deoxy‑D‑glucose (ClDG) and 2‑fluoro‑2‑deoxy‑D‑mannose (FDM) [1]. In a validated alkaline‑hydrolysis FDG production process, the final [¹⁸F]FDG solution contains only traces of ClDG (64 ± 9 µg per 16 mL batch), while ACY‑FDG is undetectable, and [¹⁸F]FDM is absent [2]. The ACY‑FDG standard is therefore used exclusively for system suitability testing of the chromatographic method and for quantifying residual tetraacetylated intermediate during process validation—a role that neither the FDM nor ClDG standard can fulfil.

Reference standard role
Supporting
System suitability marker for ACY-FDG
Distinct from FDM and ClDG reference standards
Required for validated QC method specificity
Undetectable in final product under alkaline conditions
Reference standard Quality control Impurity profiling

Solid-Phase Hydrolysis with Cation-Exchange Resin

An alternative deprotection method employs Dowex 50 sulfonic acid resin (H⁺ form) at approximately 100 °C in the absence of bulk water, achieving complete conversion of [¹⁸F]FDG‑Ac₄ to neutral aqueous [¹⁸F]FDG in 10–15 min [1]. This solid‑phase approach contrasts with traditional liquid‑phase acid hydrolysis (2 N HCl reflux), which typically requires 30–60 min and necessitates a liquid–liquid extraction or evaporation step to remove the acid [1]. The Dowex method concurrently neutralises the hydrolysate, enabling direct formulation without additional acid‑removal steps and facilitating integration into existing automated synthesisers [1][2].

Solid-phase acid hydrolysis
Cross-study
10–15 min to neutral FDG solution
Dowex 50 H⁺ resin, ~100 °C, no bulk water
Reported alternative cassette-based workflow
Eliminates liquid acid handling and neutralization
Solid‑phase hydrolysis Cation exchange resin Process intensification

Procurement-Driven Application Scenarios


GMP [¹⁸F]FDG Production via Alkaline SPE Hydrolysis

In this established protocol, the tetraacetate is the radiolabelled intermediate [¹⁸F]TAG formed from nucleophilic ¹⁸F‑fluorination of mannose triflate. Its high lipophilicity (logP ~0.04–1.1) enables quantitative trapping on a tC18 Sep‑Pak, followed by water washing to remove Kryptofix 2.2.2 and inorganic salts, and subsequent on‑cartridge hydrolysis with 0.2 M NaOH at room temperature for <2 min [1][2]. The total synthesis time of 22 min and radiochemical yield of 70 ± 6% (decay‑corrected) reported by Lemaire et al. over >100 production runs [2] are directly contingent on using the authentic β‑configured tetraacetate whose retention time, hydrolysis kinetics, and epimerisation behaviour have been validated in this cassette‑based automated system.

Cold Reference Standard for HPLC and TLC System Suitability

Pharmacopoeial monographs for Fludeoxyglucose (¹⁸F) injection require identification and quantification of chemical and radiochemical impurities. ACY‑FDG (the cold tetraacetate) is used to spike QC samples and to establish retention‑time markers for the tetraacetylated intermediate in HPLC and TLC analyses [1]. Because the tetraacetate is fully baseline‑resolved from FDG, FDM, and ClDG under standard conditions (e.g., C18 column, H₂O/CH₃CN mobile phase), it serves as a critical system‑suitability standard that no other impurity reference standard can replace [1][2].

Electrophilic Fluorination Route Development from D-Glucal

When developing or scaling an electrophilic fluorination process (e.g., [¹⁸F]F₂ or acetyl hypofluorite addition to 3,4,6‑tri‑O‑acetyl‑D‑glucal), the β‑D‑glucopyranose tetraacetate is the primary product, obtained in 40% chemical yield versus 10% for the manno epimer [1]. Procuring the authentic gluco‑configured tetraacetate is therefore necessary for calibrating yield calculations, characterising by‑product profiles, and validating chromatographic separation methods (e.g., flash chromatography in 9:11 ether–hexane) that distinguish the gluco and manno tetraacetates before final deprotection [1].

Solid-Phase Acid Hydrolysis for Cassette-Based Synthesizers

For PET centres employing an alternative deprotection strategy, the tetraacetate ([¹⁸F]FDG‑Ac₄) is loaded onto a Dowex 50W sulfonic acid resin cartridge and heated to ~100 °C in the absence of bulk water, achieving complete hydrolysis to neutral [¹⁸F]FDG in 10–15 min [1]. This method eliminates liquid acid handling and integrates directly into existing synthesizer cassettes [1][2]. The procurement implication is that the tetraacetate must be free of particulate contaminants and metal residues that could foul the resin bed or alter the cation‑exchange capacity—a specification unique to this resin‑based workflow.

Application
Selection Property
Validation Focus
GMP Alkaline SPE [¹⁸F]FDG Production
Validated lipophilicity & hydrolysis kinetics
SPE trapping efficiency & radiochemical purity
HPLC/TLC System Suitability
Certified β-anomer & fluorine position
Chromatographic retention time & peak identity
Electrophilic Fluorination Route
Confirmed gluco-stereochemistry
Epimer ratio & fluorination yield consistency
Cassette-Based Acid Resin Hydrolysis
Compatible with Dowex 50W resin (no fouling)
Hydrolysis completion & pH neutrality
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